molecular formula C9H10N4O2S B181246 5-Ethylsulfonyl-1-phenyltetrazole CAS No. 3206-46-0

5-Ethylsulfonyl-1-phenyltetrazole

Cat. No. B181246
Key on ui cas rn: 3206-46-0
M. Wt: 238.27 g/mol
InChI Key: VZFCSFHTLJFUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07553859B2

Procedure details

To a solution of 1-Phenyl-5-mercaptotetrazole (25 g, 140 mmol) in ethanol (250 mL) was added powdered potassium hydroxide (9.5 g). The resulting mixture was refluxed for 1 h, and ethyl iodide (12 mL, 150 mmol) was added drop wise. The reaction proceeded under reflux for 18 h. After cooling, the volatiles were removed under reduced, pressure and the residue was partitioned between water (300 mL) and ether (300 mL). The organic layer was washed with sat. NaHCO3 (2×120 mL) and brine (100 mL). After concentration in vacuo, the residue (28.71 g) was taken up in methanol (250 mL) and water (250 mL). After cooling to 0 C, Oxone (400 g) was added portion wise. The mixture was then stirred for 1 h at room temperature before refluxing for 18 h. After cooling, ether (300 mL) was added and the solids were removed by filtration. The filtrate was then concentrated in vacuo, and the white solid was filtered. The latter was thoroughly washed with water and dried under reduced pressure over night to yield 5-Ethylsulfonyl-1-phenyl-1H-tetrazole (27.7 g, 116 mmol) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([SH:12])=[N:10][N:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:13].[K+].[CH2:15](I)[CH3:16].C([OH:20])C>>[CH2:15]([S:12]([C:11]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]=[N:9][N:10]=1)(=[O:20])=[O:13])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=NN=C1S
Name
Quantity
9.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed
CUSTOM
Type
CUSTOM
Details
pressure and the residue was partitioned between water (300 mL) and ether (300 mL)
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3 (2×120 mL) and brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0 C, Oxone (400 g)
ADDITION
Type
ADDITION
Details
was added portion wise
TEMPERATURE
Type
TEMPERATURE
Details
before refluxing for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
ether (300 mL) was added
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
The latter was thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure over night

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)S(=O)(=O)C1=NN=NN1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 116 mmol
AMOUNT: MASS 27.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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